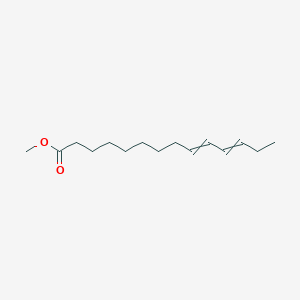
Methyl tetradeca-9,11-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tetradeca-9,11-dienoate: is an organic compound with the molecular formula C₁₅H₂₆O₂ It is a methyl ester derivative of tetradecadienoic acid, characterized by the presence of two double bonds at the 9th and 11th positions of the tetradecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tetradeca-9,11-dienoate can be synthesized through the esterification of tetradecadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Large-scale production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or crystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl tetradeca-9,11-dienoate can undergo oxidation reactions, leading to the formation of epoxides or peroxides.
Reduction: The compound can be reduced to form saturated esters.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Epoxides, peroxides.
Reduction: Saturated methyl tetradecanoate.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl tetradeca-9,11-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl tetradeca-9,11-dienoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects such as changes in gene expression or cellular signaling.
Comparison with Similar Compounds
Methyl 10,11-tetradecadienoate: Similar structure but with double bonds at different positions.
Methyl 9(Z),11(E)-octadecadienoate: A longer chain ester with similar double bond configuration.
9,12-Octadecadienoic acid, methyl ester: Another long-chain ester with double bonds at different positions.
Uniqueness: Methyl tetradeca-9,11-dienoate is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
63024-93-1 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
methyl tetradeca-9,11-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h4-7H,3,8-14H2,1-2H3 |
InChI Key |
VKYRZUZSIZUKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















